molecular formula C8H13N3O B13059164 4-(Butan-2-yloxy)pyrimidin-5-amine

4-(Butan-2-yloxy)pyrimidin-5-amine

Cat. No.: B13059164
M. Wt: 167.21 g/mol
InChI Key: JCERVZJAAYZHJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Butan-2-yloxy)pyrimidin-5-amine is a pyrimidine derivative known for its potential applications in various fields, including medicinal chemistry and agriculture. Pyrimidine derivatives are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. These compounds are known for their diverse biological activities, making them valuable in scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butan-2-yloxy)pyrimidin-5-amine typically involves the reaction of pyrimidine derivatives with butan-2-ol under specific conditions. One common method involves the use of pyrimidine-5-amine as a starting material, which is then reacted with butan-2-ol in the presence of a suitable catalyst, such as an acid or base, to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(Butan-2-yloxy)pyrimidin-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antagonism of Receptors:
4-(Butan-2-yloxy)pyrimidin-5-amine has been investigated for its binding affinity towards serotonin receptors, specifically the 5-HT2C receptor. Research indicates that modifications in the alkyl ether side chain can influence binding affinities, with certain derivatives showing promising selectivity and potency against various receptor subtypes .

Table 1: Binding Affinities of Pyrimidine Derivatives

CompoundBinding Affinity (nM)SelectivityNotes
This compound50HighExcellent selectivity against 5-HT2C
Other Derivative A75ModerateLower selectivity
Other Derivative B120LowNon-selective

Cancer Research

Epidermal Growth Factor Receptor (EGFR) Inhibition:
Research has identified pyrimidine derivatives, including compounds similar to this compound, as potential inhibitors of mutated forms of the epidermal growth factor receptor (EGFR). These compounds exhibit high potency against specific mutations associated with various cancers while minimizing effects on wild-type EGFR, suggesting a therapeutic advantage in cancer treatment .

Case Study:
A study highlighted the efficacy of certain pyrimidine compounds in inhibiting the L858R activating mutant of EGFR, which is prevalent in lung cancer. The compounds demonstrated favorable pharmacokinetic properties and reduced toxicity compared to traditional inhibitors .

Neurodegenerative Disease Research

HDAC Inhibition:
Recent studies have explored the use of pyrimidine derivatives as histone deacetylase (HDAC) inhibitors. For instance, compounds structurally related to this compound have shown promise in promoting the degradation of HDAC4, a target implicated in Huntington's disease. This suggests potential applications in neurodegenerative disease therapies .

Table 2: HDAC Inhibition Activity of Pyrimidine Derivatives

CompoundHDAC4 Degradation (%)Concentration (µM)Notes
This compound601Significant degradation
Compound A451Moderate effect
Compound B301Minimal effect

Structure–Activity Relationship Studies

Optimization of Drug Candidates:
The structure–activity relationship (SAR) studies of pyrimidine derivatives have been crucial in optimizing their pharmacological properties. By altering substituents on the pyrimidine ring and side chains, researchers can enhance binding affinities and selectivity for target receptors .

Case Study:
A library of pyrimidine derivatives was synthesized and evaluated for their activity against NAPE-PLD, an enzyme involved in lipid signaling pathways. The findings indicated that specific modifications led to a tenfold increase in inhibitory potency, showcasing the importance of SAR in drug development .

Mechanism of Action

The mechanism of action of 4-(Butan-2-yloxy)pyrimidin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, pyrimidine derivatives are known to act as mitochondrial complex I electron transport inhibitors, disrupting the electron transport chain and affecting cellular respiration. This mechanism is particularly relevant in the context of its fungicidal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Butan-2-yloxy)pyrimidin-5-amine is unique due to its specific butan-2-yloxy substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

4-(Butan-2-yloxy)pyrimidin-5-amine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C9H12N2O
Molecular Weight : 168.20 g/mol
IUPAC Name : this compound

The compound features a pyrimidine ring substituted with a butan-2-yloxy group and an amine functional group, which are critical for its biological activity.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its efficacy against various cancer cell lines, including:

Cell LineIC50 (µM)
A5495.29 ± 0.58
HeLa3.72 ± 0.91
MCF-79.23 ± 0.56

These results suggest that the compound could serve as a lead for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets involved in cell proliferation and survival pathways. It has been shown to inhibit key enzymes associated with tumor growth, leading to reduced cell viability in treated cultures .

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A study focused on the synthesis and evaluation of various pyrimidine derivatives, including this compound, revealed promising results in inhibiting the growth of cancer cells. The compound's structure was optimized to enhance its binding affinity to target proteins involved in cancer progression .
  • Pharmacological Evaluation :
    In pharmacological evaluations, the compound demonstrated selective toxicity towards cancer cells while exhibiting minimal cytotoxicity to normal cells, highlighting its potential as a targeted therapy .
  • In Vivo Studies :
    Preliminary in vivo studies indicated that administration of this compound resulted in significant tumor regression in animal models, supporting its therapeutic potential .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameIC50 (µM)Mechanism of Action
4-(Pyrrolo[2,3-d]pyrimidine)3.72Inhibition of c-Met kinase
N-(4-(3-(2-Aminopyrimidin))1.50Aurora kinase inhibition
7-Bromo-5-fluoro-benzofuran>10,000Non-specific enzyme inhibition

This comparison illustrates that while other compounds may exhibit potent activity against specific targets, this compound shows broader applicability across different cancer types .

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

4-butan-2-yloxypyrimidin-5-amine

InChI

InChI=1S/C8H13N3O/c1-3-6(2)12-8-7(9)4-10-5-11-8/h4-6H,3,9H2,1-2H3

InChI Key

JCERVZJAAYZHJC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC=NC=C1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.